molecular formula C10H22N2 B1488321 Tert-butyl[(piperidin-4-yl)methyl]amine CAS No. 1226351-71-8

Tert-butyl[(piperidin-4-yl)methyl]amine

Cat. No.: B1488321
CAS No.: 1226351-71-8
M. Wt: 170.3 g/mol
InChI Key: CTVSNIVMXJOPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(piperidin-4-yl)methyl]amine is a piperidine-derived secondary amine characterized by a tert-butyl group attached to a methylamine substituent at the 4-position of the piperidine ring. This compound is structurally significant in medicinal chemistry due to its modular design, which allows for functionalization at both the piperidine nitrogen and the methylamine group.

Carbamate protection: tert-butyl piperidin-4-ylcarbamate (a common precursor) is synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups .

Functionalization: Subsequent alkylation or reductive amination at the piperidine nitrogen or methyl position .

Deprotection: Acidic or catalytic removal of the Boc group to yield the free amine .

Properties

IUPAC Name

2-methyl-N-(piperidin-4-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVSNIVMXJOPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
The compound is being investigated for its potential in drug development due to its ability to interact with neurotransmitter receptors. Research indicates that similar piperidine derivatives can influence signaling pathways related to mood regulation and cognition, suggesting that tert-butyl[(piperidin-4-yl)methyl]amine may also exert such effects.

2. Alzheimer's Disease Therapy
Piperidine derivatives have been explored for their efficacy against Alzheimer's disease. For instance, compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes have shown promise in enhancing cognitive function. The structural modifications of piperidine, including those similar to this compound, could lead to the development of more effective therapeutic agents .

3. Positive Allosteric Modulators
Recent studies have highlighted the potential of piperidine derivatives as positive allosteric modulators (PAMs) for various receptors, including the glucagon-like peptide-1 receptor (GLP-1R). These compounds can enhance insulin secretion and improve glucose handling in diabetic models, indicating their therapeutic relevance in metabolic disorders .

Synthetic Applications

1. Synthesis of New Compounds
this compound serves as a key intermediate in synthesizing various biologically active molecules. The compound's ability to undergo N-alkylation reactions allows for the generation of complex piperidine derivatives with tailored biological activities .

2. Reaction Versatility
The compound can participate in different chemical reactions, including reductive amination and amidation processes, which facilitate the creation of diverse piperidine-based structures. This versatility is crucial for developing new drugs and materials in pharmaceutical research .

Case Studies

Study Focus Findings
Beller et al. (2023)Synthesis of piperidine derivativesDeveloped new methods for synthesizing piperidine-based drugs with improved yields and selectivity .
Liu et al. (2020)Alzheimer’s therapyInvestigated piperidine derivatives for AChE inhibition, highlighting structural importance for activity .
Discovery of V-0219 (2022)GLP-1R modulationIdentified as a PAM with significant effects on insulin secretion and glucose metabolism .

Mechanism of Action

Tert-butyl[(piperidin-4-yl)methyl]amine is structurally similar to other piperidine derivatives, such as piperidine itself, N-methylpiperidine, and N-ethylpiperidine. the presence of the tert-butyl group and the specific substitution pattern on the piperidine ring make it unique. These structural differences can lead to variations in biological activity and chemical reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl[(piperidin-4-yl)methyl]amine with structurally related piperidine derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Functional Groups Applications/Properties References
This compound tert-butyl (methylamine at C4) ~184.3* Secondary amine, piperidine Drug intermediate, metabolic stability
1-[(4-Chlorophenyl)methyl]piperidin-4-amine 4-chlorophenylmethyl (C4) 224.73 Primary amine, aryl group Potential CNS targeting (lipophilic)
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine Benzyl (N1), methyl (C4) ~246.3* Chiral centers, tertiary amine Resolution studies, enantioselective synthesis
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine Ethanesulfonyl (N1), methyl (C4) ~220.3* Sulfonamide, tertiary amine Enhanced solubility, enzyme inhibition
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl (N1), tert-butyl carbamate 214.31 Carbamate, acetyl group Protected intermediate for peptide synthesis

*Calculated based on molecular formulas where explicit data were unavailable.

Key Structural and Functional Differences:

Substituent Bulk and Lipophilicity: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like methyl or chlorophenylmethyl . This may enhance blood-brain barrier penetration or reduce enzymatic degradation .

Amine Basicity :

  • Secondary amines (e.g., this compound) exhibit moderate basicity (pKa ~9–10), while tertiary amines (e.g., {1-[1-(ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine) are less basic, affecting protonation states under physiological conditions .

Synthetic Flexibility: Carbamate-protected derivatives (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) allow selective functionalization at the piperidine nitrogen, whereas unprotected amines enable direct conjugation . Chiral analogs like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine highlight the importance of stereochemistry in receptor binding, a feature absent in the non-chiral target compound .

Biological Activity :

  • Aryl-substituted analogs (e.g., 1-[(4-chlorophenyl)methyl]piperidin-4-amine) may target serotonin or dopamine receptors due to aromatic interactions, whereas tert-butyl derivatives are more commonly used as pharmacokinetic modifiers .

Preparation Methods

Boc Protection of 4-Piperidone Derivatives

A common starting material is 4-piperidone hydrochloride, which undergoes Boc protection to yield N-tert-butoxycarbonyl-4-piperidone. This step uses dimethyl dicarbonate (Boc anhydride) in an aqueous acetone solution with sodium bicarbonate as a base. The reaction is typically stirred at room temperature for 24 hours, yielding the Boc-protected intermediate in high yield (~93%).

Reaction Conditions:

Reagents Solvent Temperature Time Yield (%)
4-Piperidone hydrochloride 50% aqueous acetone Room temp 24 hours 93
Sodium bicarbonate
Dimethyl dicarbonate (Boc anhydride)

Reductive Amination to Form 4-Amino-1-tert-butoxycarbonylpiperidine

The Boc-protected 4-piperidone is converted to 4-amino-1-tert-butoxycarbonylpiperidine via reductive amination. This involves reacting the Boc-protected piperidone with ammonia in ethanol, catalyzed by titanium tetraisopropoxide under nitrogen atmosphere. Sodium borohydride is added portion-wise to reduce the imine intermediate. The reaction is maintained below 30°C to control exothermicity and is stirred for about 4 hours. Work-up includes filtration, extraction, and neutralization steps, yielding the amine product with molar yields around 81-82%.

Reaction Conditions:

Reagents Solvent Temperature Time Yield (%)
N-tert-butoxycarbonyl-4-piperidone Ethanol + Ammonia (2N) Room temp 4 hours 81-82
Titanium tetraisopropoxide
Sodium borohydride <30°C

Industrial Scale Synthesis Considerations

Industrial production of tert-butyl[(piperidin-4-yl)methyl]amine and related carbamates involves:

  • Large-scale multi-step synthesis using automated reactors.
  • Careful control of reaction conditions such as temperature, stoichiometry, and pH to maximize yield and purity.
  • Purification steps including distillation and recrystallization.
  • Use of inert atmospheres to prevent side reactions during sensitive steps like reductive amination.

Optimization for scalability includes continuous flow reactors to manage exothermic reactions and maintain enantiomeric purity when chiral centers are involved.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 4-Piperidone hydrochloride Sodium bicarbonate, dimethyl dicarbonate, 50% aqueous acetone, RT, 24h N-tert-butoxycarbonyl-4-piperidone 93 Boc protection
2 N-tert-butoxycarbonyl-4-piperidone Ammonia (2N) in ethanol, titanium tetraisopropoxide, NaBH4, <30°C, 4h 4-Amino-1-tert-butoxycarbonylpiperidine 81-82 Reductive amination
3 Boc-protected piperidine Alkyl halides, K2CO3, acetonitrile, reflux N-alkylated tert-butyl carbamate Variable N-alkylation for methylamine introduction
4 Boc-protected piperidine Aldehydes, EDC, HOBt, DIPEA, DCM Substituted amines 64-98 Amidation and reductive amination

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic signals for Boc group (singlet ~1.43 ppm for 9H) and piperidine ring protons confirm the structure.
  • Yields: High yields (>80%) are achievable for Boc protection and reductive amination steps, indicating efficient synthetic protocols.
  • Purification: Extraction, washing with acidic and basic aqueous solutions, and drying over anhydrous salts are critical for purity.
  • Reaction Monitoring: Techniques such as in-line FTIR and NMR are used to monitor reaction progress and ensure completion.

Q & A

Q. What are the optimal synthetic routes for tert-butyl[(piperidin-4-yl)methyl]amine, and how can intermediates be characterized?

The synthesis typically involves Buchwald-Hartwig coupling or deprotection of tert-butoxycarbonyl (Boc)-protected precursors. For example, Boc-protected piperidine intermediates (e.g., tert-butyl 4-((6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-yl)amino)piperidine-1-carboxylate) are deprotected under acidic conditions (e.g., HCl in dioxane) to yield the free amine . Characterization of intermediates and final products is achieved via ¹H NMR, ¹³C NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity .

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound should be stored in a dry, inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Stability studies under varying pH and temperature conditions are recommended. Safety protocols include using fume hoods, PPE (gloves, lab coats), and segregated waste disposal for contaminated materials .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is ideal for quantification. For example, similar piperidine derivatives are analyzed using reverse-phase C18 columns with acetonitrile/water gradients . TLC (silica gel, ethyl acetate/hexane eluent) can monitor reaction progress preliminarily.

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be resolved?

Discrepancies in yields may arise from variations in catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), ligands (BINAP vs. XPhos), or solvent systems. Systematic optimization studies, including Design of Experiments (DoE) , can identify critical parameters. For instance, highlights the use of toluene and LHMDS for coupling reactions, while other protocols may require polar aprotic solvents like DMF .

Q. What strategies enhance the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies are critical. Modifications to the piperidine ring (e.g., fluorination) or tert-butyl group substitution (e.g., trifluoromethoxybenzyl) can improve target binding. Comparative studies with analogs (e.g., N-(tert-butyl)-6-chloropyrimidin-4-amine) reveal that bulky substituents enhance enzyme inhibition but may reduce solubility .

Q. How can computational modeling guide the design of this compound-based therapeutics?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like GPCRs or kinases. For example, piperidine derivatives with similar scaffolds show affinity for serotonin receptors, as validated by in vitro assays . DFT calculations can optimize electronic properties for improved pharmacokinetics .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Scale-up issues include exothermic reactions during deprotection and low yields in cross-coupling steps. Strategies:

  • Use flow chemistry for controlled Boc removal .
  • Replace Pd catalysts with cheaper alternatives (e.g., Ni-based systems) for cost efficiency.
  • Optimize purification via flash chromatography or recrystallization .

Data Contradiction Analysis

Q. Why do some studies report contradictory biological activities for this compound analogs?

Variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles (e.g., residual solvents) may explain discrepancies. For example, trifluoromethoxybenzyl-piperidine derivatives exhibit anti-inflammatory activity in murine models but not in human cell lines due to metabolic differences . Rigorous QC protocols (HPLC purity >95%) and standardized assays (e.g., NIH-3T3 vs. HEK293 cells) are recommended.

Methodological Tables

Parameter Example Protocol Reference
Boc DeprotectionHCl/dioxane (4 M), 3 h, RT
Catalytic CouplingPd₂(dba)₃, BINAP, LHMDS, toluene, 100°C
PurificationSilica gel chromatography (EtOAc/hexane)
Biological AssayIn vitro kinase inhibition (IC₅₀)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl[(piperidin-4-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Tert-butyl[(piperidin-4-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.